

# A Technical Overview of the Heterobifunctional Linker: Fmoc-aminooxy-PEG2-NH2

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## Compound of Interest

Compound Name: Fmoc-aminooxy-PEG2-NH2

Cat. No.: B8144601

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### Introduction:

**Fmoc-aminooxy-PEG2-NH2** is a specialized, heterobifunctional chemical linker widely employed by researchers in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).<sup>[1][2]</sup> Its unique linear structure incorporates four key chemical moieties, each serving a distinct purpose in the controlled assembly of complex biomolecular structures. This guide provides a detailed examination of its molecular architecture.

### Molecular Structure and Core Components:

The structure of **Fmoc-aminooxy-PEG2-NH2** is defined by the sequential arrangement of a protecting group, a reactive handle, a spacer, and a terminal functional group. These components are:

- Fmoc (Fluorenylmethyloxycarbonyl) Group:** This is a base-labile protecting group located at one terminus of the molecule. Its primary function is to mask a primary amine, preventing it from reacting prematurely during multi-step chemical syntheses. The Fmoc group can be selectively removed under mild basic conditions to reveal the amine for subsequent conjugation.
- Aminoxy Group (-O-NH2):** Adjacent to the PEG spacer, the aminoxy group serves as a highly specific reactive handle. It readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime bond. This specific reactivity is crucial for

site-specific modifications of proteins or other molecules that have been engineered to contain a carbonyl group.[3]

- **PEG2 (Polyethylene Glycol) Linker:** This component is a short, hydrophilic spacer consisting of two repeating ethylene glycol units (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-CH<sub>2</sub>-CH<sub>2</sub>-). The PEG2 linker enhances the aqueous solubility of the molecule and the resulting conjugate. Furthermore, it provides spatial separation between the conjugated molecules, which can help to preserve their individual biological functions and reduce steric hindrance.
- **Terminal Amine Group (-NH<sub>2</sub>):** At the opposite end of the molecule from the Fmoc group is a primary amine. This functional group provides a versatile point of attachment for various substrates, such as carboxylic acids (forming an amide bond) or other activated chemical species.

Structural Connectivity:

The molecule is assembled in a linear fashion. The terminal primary amine is connected to one end of the PEG2 spacer. The other end of the PEG2 spacer is attached to the oxygen atom of the aminooxy group. The nitrogen of this aminooxy group is, in turn, protected by the Fmoc group.

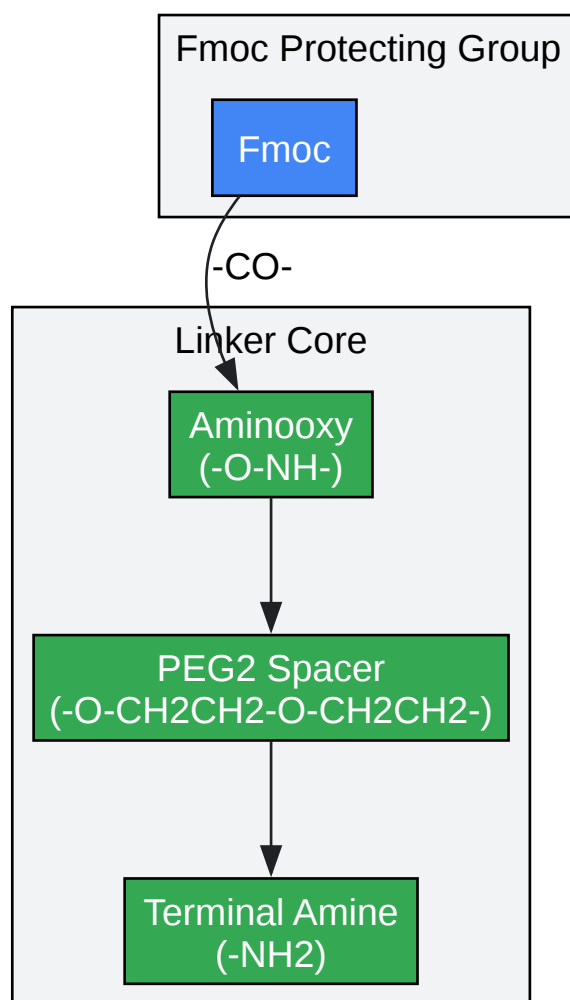
## Data Presentation

The key quantitative data for **Fmoc-aminooxy-PEG2-NH<sub>2</sub>** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub>	[4][5][6]
Molecular Weight	358.39 g/mol	[3][4][5][6]
CAS Number	190249-87-7	[3]

## Mandatory Visualization

The logical relationship between the core components of the **Fmoc-aminooxy-PEG2-NH<sub>2</sub>** molecule is depicted in the diagram below.



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Caption: Logical structure of **Fmoc-aminooxy-PEG2-NH2**.

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## References

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